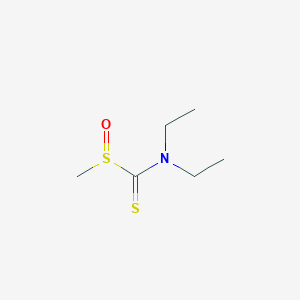

S-Methyl-N,N-diethyldithiocarbamate Sulfoxide

Übersicht

Beschreibung

S-Methyl-N,N-diethyldithiocarbamate Sulfoxide is an organic compound belonging to the class of sulfoxides. It is a metabolite of disulfiram, a drug commonly used to treat chronic alcoholism. This compound has garnered interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Wirkmechanismus

- Its primary targets are glutamate receptors, specifically N-methyl-d-aspartate (NMDA) receptors. By attenuating receptor activity, DETC-MeSO aims to protect neurons from excitotoxic damage .

- The reduction in NMDA receptor activity leads to decreased calcium influx, ultimately protecting neurons from excitotoxic damage .

- Increased expression of anti-apoptotic proteins and decreased pro-apoptotic proteins contribute to its neuroprotective effects .

- Several isoforms of cytochrome P450 (CYP450) and flavin monooxygenase (FMO) metabolize MeDDC in the liver .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

S-Methyl-N,N-diethyldithiocarbamate Sulfoxide has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of aldehydes . It does not impair cancer cell viability .

Cellular Effects

It has been suggested that it does not directly inhibit ALDH activity in diverse human cell types .

Molecular Mechanism

The molecular mechanism of this compound is complex. It is known to inhibit ALDH activity, but it does not impair cancer cell viability . This suggests that its anti-cancer activity does not involve ALDH inhibition .

Metabolic Pathways

This compound is involved in the inhibition of the ALDH enzyme, which plays a key role in the metabolism of aldehydes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: S-Methyl-N,N-diethyldithiocarbamate Sulfoxide can be synthesized through the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{HN(C}_2\text{H}_5\text{)}_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of methyl-N,N-diethylthiocarbamate involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: S-Methyl-N,N-diethyldithiocarbamate Sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized to form its sulfoxide derivative using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can convert the sulfoxide back to the thiocarbamate using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiocarbamates .

Wissenschaftliche Forschungsanwendungen

S-Methyl-N,N-diethyldithiocarbamate Sulfoxide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Vergleich Mit ähnlichen Verbindungen

S-Methyl-N,N-diethyldithiocarbamate Sulfoxide can be compared with other similar compounds such as:

Disulfiram: The parent compound from which methyl-N,N-diethylthiocarbamate is derived. Disulfiram is primarily used in the treatment of alcohol dependence.

S-S-Methyl-N,N-diethyldithiocarbamate Sulfoxide Sulfoxide: A sulfoxide derivative that has shown neuroprotective effects in stroke models.

S-S-Methyl-N,N-diethyldithiocarbamate Sulfoxide Sulfone:

The uniqueness of methyl-N,N-diethylthiocarbamate lies in its diverse range of applications and its ability to interact with multiple molecular targets, making it a valuable compound in various fields of scientific research.

Biologische Aktivität

S-Methyl-N,N-diethyldithiocarbamate sulfoxide (DETC-MeSO) is a chemical compound recognized for its significant biological activity, particularly as an inhibitor of mitochondrial aldehyde dehydrogenase (ALDH). This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

This compound has a molecular weight of 179.30 g/mol and features a unique sulfoxide functional group, which enhances its biological activity. The compound is primarily known for inhibiting mitochondrial ALDH, a critical enzyme involved in the metabolism of aldehydes, particularly in detoxification processes related to alcohol metabolism.

Table 1: Inhibition Potency of DETC-MeSO on ALDH

Studies indicate that DETC-MeSO can lead to increased levels of acetaldehyde due to its inhibition of ALDH, which parallels the effects observed with disulfiram in treating alcohol dependence . This mechanism is crucial as it suggests potential therapeutic applications in alcohol use disorders.

Neuroprotective Effects

Research has demonstrated that DETC-MeSO exhibits neuroprotective properties, particularly in models of ischemic stroke. In a study involving rodent models, administration of DETC-MeSO for 4-8 days significantly reduced cell death and infarct size, suggesting its role as a partial NMDA antagonist . This effect is believed to be mediated through the modulation of neuroprotective proteins such as MANF (Mesencephalic Astrocyte-derived Neurotrophic Factor), which plays a vital role in cellular stress responses and protection against neuronal injury.

Table 2: Effects of DETC-MeSO on Stroke Models

| Parameter | Control Group | DETC-MeSO Group |

|---|---|---|

| Cell Death (%) | 45 | 25 |

| Infarct Size (mm²) | 30 | 15 |

Case Studies and Research Findings

- Dopaminergic Neurotoxicity : A study utilizing Caenorhabditis elegans revealed that exposure to thiocarbamate pesticides, including derivatives similar to DETC-MeSO, resulted in dopaminergic neurodegeneration. This research underscores the potential neurotoxic effects associated with compounds in this class and raises concerns about environmental exposures contributing to neurodegenerative diseases like Parkinson's disease .

- Pharmacodynamics in Alcohol Treatment : Investigations into the pharmacodynamic properties of DETC-MeSO have shown it to be a potent inhibitor of ALDH2 both in vitro and in vivo. These findings highlight its role as an active metabolite responsible for the therapeutic effects observed with disulfiram treatment .

Eigenschaften

IUPAC Name |

N,N-diethyl-1-methylsulfinylmethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS2/c1-4-7(5-2)6(9)10(3)8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRMNXBTDRJEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436631 | |

| Record name | S-Methyl-N,N-diethyldithiocarbamate Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145195-14-8 | |

| Record name | S-Methyl-N,N-diethyldithiocarbamate Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.